An In-depth Technical Guide to Fosravuconazole L-Lysine Ethanolate: A Prodrug of Ravuconazole
An In-depth Technical Guide to Fosravuconazole L-Lysine Ethanolate: A Prodrug of Ravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole L-lysine ethanolate is a novel, orally administered triazole antifungal agent. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole.[1][2] This conversion was designed to improve the solubility and oral bioavailability of ravuconazole, which had previously shown potent broad-spectrum antifungal activity but was hindered by bioavailability issues in clinical development.[2][3] Fosravuconazole has been approved in Japan for the treatment of onychomycosis and is also being investigated for other fungal infections, including eumycetoma.[4][5]
This technical guide provides a comprehensive overview of fosravuconazole L-lysine ethanolate, focusing on its mechanism of action as a prodrug, the pharmacological properties of ravuconazole, and key data from clinical and preclinical evaluations.
Chemical and Physical Properties
Fosravuconazole L-lysine ethanolate is a salt complex with the following chemical properties:
| Property | Value |
| Molecular Formula | C31H40F2N7O8PS |
| Molecular Weight | 739.7 g/mol |
| CAS Number | 914361-45-8 |
| Synonyms | F-RVCZ, E1224, BMS-379224 L-lysine ethanolate |
Pharmacokinetics and Prodrug Conversion
Upon oral administration, fosravuconazole L-lysine ethanolate is readily absorbed and rapidly converted to the active antifungal agent, ravuconazole.[1] This bioconversion enhances the pharmacokinetic profile, leading to high bioavailability that can reach 100%.[3][6] The plasma concentration of ravuconazole following fosravuconazole administration is significantly higher than that achieved with other oral antifungal agents used for onychomycosis.[3] Ravuconazole exhibits an extended half-life of over one week, which allows for less frequent dosing and may improve patient adherence.[1][7]
The conversion of fosravuconazole to ravuconazole is a critical step in its mechanism of action. The following diagram illustrates this process.
Caption: Prodrug activation of fosravuconazole.
Mechanism of Action of Ravuconazole
Ravuconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[7][8] The primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[7][10]
By inhibiting lanosterol 14α-demethylase, ravuconazole blocks the conversion of lanosterol to ergosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2] The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately resulting in fungal cell death or growth inhibition.[2][7] Ravuconazole demonstrates a high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile.[7]
The following diagram illustrates the ergosterol biosynthesis pathway and the site of action of ravuconazole.
Caption: Ravuconazole's inhibition of ergosterol biosynthesis.
Clinical Efficacy in Onychomycosis
Fosravuconazole has demonstrated significant efficacy in the treatment of onychomycosis in several clinical trials. A multicenter, double-blind, randomized, placebo-controlled Phase III study in Japan is a key example.[11][12]
Phase III Clinical Trial in Onychomycosis
Experimental Protocol:
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[12]
-
Patient Population: 153 Japanese patients aged 20 to 75 years with a clinical diagnosis of onychomycosis affecting at least 25% of the target toenail.[11][12] Patients were required to have a positive potassium hydroxide (KOH) examination and confirmation of Trichophyton rubrum or Trichophyton mentagrophytes infection.[11]
-
Treatment Regimen: Patients were randomly assigned to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[12]
-
Primary Endpoint: The rate of complete cure at week 48, defined as 0% clinical involvement of the target toenail and a negative KOH examination.[11][12]
-
Secondary Endpoints: Included mycological cure rate (negative KOH examination) and changes in the area of nail involvement over time.[11]
Efficacy Results:
| Endpoint (at Week 48) | Fosravuconazole (n=101) | Placebo (n=52) | P-value |
| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001 |
| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |
These results demonstrate the superior efficacy of a 12-week treatment course of fosravuconazole compared to placebo in patients with onychomycosis.[11][12]
Safety and Tolerability
In the Phase III study for onychomycosis, fosravuconazole was generally well-tolerated.[11][12]
| Safety Outcome | Fosravuconazole (n=101) | Placebo (n=52) |
| Adverse Events | 83.2% (84/101) | 80.8% (42/52) |
| Adverse Drug Reactions | 23.8% (24/101) | 3.8% (2/52) |
Adverse drug reactions were typically mild to moderate in severity, with no serious adverse events reported.[11][12] The most common adverse drug reactions were gastrointestinal disorders.[11]
In Vitro Antifungal Activity
Ravuconazole exhibits potent in vitro activity against a broad spectrum of fungi, including dermatophytes, Candida species, and Aspergillus species.[13][14]
Experimental Protocol for Antifungal Susceptibility Testing (General):
Antifungal susceptibility testing for filamentous fungi is often performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A.[15]
-
Method: Broth microdilution method.
-
Medium: RPMI 1640 with L-glutamine, buffered to pH 7.0 with MOPS buffer.[15]
-
Inoculum Preparation: A standardized inoculum of fungal conidia or sporangiospores is prepared and diluted to a final concentration of approximately 1-5 x 10^5 CFU/mL.[15]
-
Drug Dilutions: The antifungal agent is serially diluted in the microtiter plates.
-
Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.
-
Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
Experimental Workflow for a Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating the efficacy and safety of fosravuconazole.
Caption: Generalized clinical trial workflow.
Conclusion
Fosravuconazole L-lysine ethanolate represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its formulation as a prodrug of ravuconazole successfully overcomes the pharmacokinetic limitations of the parent compound, resulting in excellent oral bioavailability and a long half-life. The active moiety, ravuconazole, is a potent inhibitor of fungal ergosterol biosynthesis, leading to high rates of clinical and mycological cure. Clinical trials have demonstrated its superior efficacy and a favorable safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising antifungal agent.
References
- 1. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment Outcome with Fosravuconazole for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosravuconazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 8. Ravuconazole - Doctor Fungus [drfungus.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fosravuconazole L-lysine ethanolate CAS#: 914361-45-8 [m.chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
